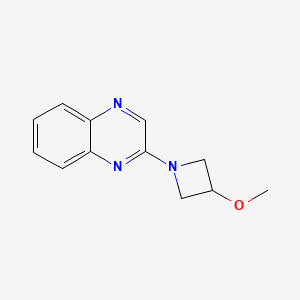

2-(3-Methoxyazetidin-1-yl)quinoxaline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxyazetidin-1-yl)quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-16-9-7-15(8-9)12-6-13-10-4-2-3-5-11(10)14-12/h2-6,9H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIRZJLWBRWQTAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(C1)C2=NC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 3 Methoxyazetidin 1 Yl Quinoxaline and Its Analogues

Strategic Disconnection Approaches for the Quinoxaline (B1680401) Core

The quinoxaline ring, a bicyclic heterocycle containing a benzene (B151609) ring fused to a pyrazine (B50134) ring, is a privileged scaffold in medicinal chemistry. Its synthesis has been extensively studied, leading to a variety of strategic approaches for its construction.

Condensation Reactions with 1,2-Dicarbonyl Compounds and o-Phenylenediamines

The most classical and widely utilized method for synthesizing the quinoxaline core is the condensation reaction between an ortho-phenylenediamine (or its derivatives) and a 1,2-dicarbonyl compound. This approach, first reported independently by Körner and Hinsberg in 1884, remains a cornerstone of quinoxaline synthesis due to its reliability and versatility.

The reaction typically proceeds by a double condensation mechanism, forming two new carbon-nitrogen bonds and the pyrazine ring. A variety of 1,2-dicarbonyl compounds, including glyoxals, α-keto aldehydes, and 1,2-diketones, can be employed, allowing for the introduction of diverse substituents onto the quinoxaline ring.

While the traditional method often required harsh conditions such as high temperatures and strong acid catalysts, modern variations have focused on developing milder and more efficient protocols. These include the use of various catalysts to promote the reaction under more benign conditions, often at room temperature and in greener solvents like water or ethanol.

Table 1: Comparison of Catalysts in the Condensation of o-Phenylenediamine and Benzil

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| None (Traditional) | Acetic Acid | Reflux | Several hours | Moderate | |

| Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) | Tap Water | Room Temp | - | Excellent | |

| Alumina-supported molybdophosphovanadates | Toluene | Room Temp | 2 h | 92 | |

| Ionic Liquid Functionalized Cellulose | Water | - | - | 78-99 | |

| Ammonium bifluoride (NH₄HF₂) | Aqueous Ethanol | - | - | 90-98 |

Cyclization and Annulation Strategies for Quinoxaline Formation

Beyond the classical condensation, various cyclization and annulation strategies have been developed to construct the quinoxaline scaffold from different precursors. These methods offer alternative disconnection points and can provide access to quinoxalines that are difficult to prepare via the traditional route.

One common strategy involves the oxidative cyclization of α-haloketones with o-phenylenediamines. This catalyst-free approach can be performed in water at elevated temperatures, providing a straightforward route to 2-substituted quinoxalines. Another approach utilizes the cyclization of N-aryl enamines through an electrochemical-oxidation-induced intramolecular annulation, which allows for the construction of two C-N bonds in a tandem process.

Annulation reactions, which involve the formation of a new ring onto an existing one, are also powerful tools for quinoxaline synthesis. For instance, cobalt-catalyzed annulation of o-phenylenediamines with internal alkynes, using molecular oxygen as the terminal oxidant, provides a direct route to substituted quinoxalines under mild conditions. These methods often proceed through different mechanistic pathways, offering unique regioselectivity and functional group tolerance.

Modern Catalytic Approaches for Quinoxaline Synthesis

The development of novel catalytic systems has revolutionized quinoxaline synthesis, enabling the use of a broader range of starting materials and promoting reactions under milder, more sustainable conditions. Transition metal catalysts, in particular, have been extensively explored for their ability to facilitate various bond-forming reactions.

Iron catalysis has been employed for the synthesis of fused quinoxaline systems, such as pyrrolo[1,2-a]quinoxalines, through oxidative cyclization reactions where dimethyl sulfoxide (B87167) (DMSO) can act as both a solvent and a carbon source. Cobalt-catalyzed cross-dehydrogenative coupling reactions between 1,2-phenylenediamines and vicinal diols also provide an efficient route to quinoxalines. Other metals like copper, nickel, and rhodium have also been successfully used in various catalytic cycles for quinoxaline formation, including C-H activation and cycloamination reactions.

In addition to metal catalysts, organocatalysts and green catalysts have gained prominence. Iodine, for example, can catalyze the oxidative cyclization of 1,2-diamino compounds and hydroxyl ketones. Bio-inspired ortho-quinone catalysts have been used for the oxidative synthesis of quinoxalines from primary amines with oxygen as the terminal oxidant. These modern catalytic approaches not only improve the efficiency and environmental footprint of quinoxaline synthesis but also expand the scope of accessible molecular diversity.

Methodologies for the Construction and Functionalization of the Azetidine (B1206935) Ring

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable structural motif in medicinal chemistry. Its synthesis is challenging due to inherent ring strain, but several effective methodologies have been developed for its construction and subsequent functionalization.

Approaches to N-Substitution of the Azetidine Ring.

The introduction of substituents onto the nitrogen atom of the azetidine ring is a critical step in the synthesis of complex molecules like 2-(3-methoxyazetidin-1-yl)quinoxaline. The reactivity of the azetidine nitrogen allows for a variety of substitution reactions.

One common approach involves the reaction of a pre-formed azetidine, such as 3-methoxyazetidine (B35406), with a suitable electrophile. For instance, in the synthesis of related compounds, N-allyl amino diols have been utilized as precursors to form the azetidine core. This sequence can involve N-alkylation with reagents like bromoacetonitrile, followed by further transformations to construct the desired scaffold. nih.gov

Another method is the aza-Michael addition of NH-heterocycles to activated alkenes. For example, methyl 2-(azetidin-3-ylidene)acetate can undergo an aza-Michael addition with various nitrogen-containing heterocycles to yield functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.com This highlights the versatility of the azetidine ring in forming new carbon-nitrogen bonds.

Furthermore, palladium-catalyzed intramolecular C(sp³)–H amination has been reported for the synthesis of functionalized azetidines. rsc.org This method involves the formation of a new C-N bond within the same molecule, offering a powerful tool for constructing complex azetidine-containing structures. rsc.org

The table below summarizes various approaches to N-substitution of the azetidine ring.

| Method | Reactants | Product Type | Key Features |

| N-Alkylation | Azetidine, Electrophile (e.g., bromoacetonitrile) | N-Substituted Azetidine | Direct formation of C-N bond. |

| Aza-Michael Addition | Azetidine, Activated Alkene | Functionalized Azetidine | Forms a new C-N bond and introduces functionality. |

| Palladium-Catalyzed C-H Amination | Amine Precursor | Fused or Spirocyclic Azetidine | Intramolecular cyclization to form the azetidine ring. rsc.org |

Coupling Strategies for Assembling the this compound Framework.

The assembly of the this compound framework relies on efficient coupling strategies that connect the 3-methoxyazetidine moiety to the quinoxaline core.

Nucleophilic aromatic substitution (SNAr) is a powerful method for the functionalization of halogenated quinoxalines. The electron-deficient nature of the quinoxaline ring facilitates the displacement of a halide, typically chlorine, by a nucleophile. rsc.org In the context of synthesizing this compound, 3-methoxyazetidine can act as the nucleophile, attacking a 2-chloroquinoxaline (B48734) precursor.

The reaction generally proceeds by the addition of the nucleophile to the carbon bearing the leaving group, forming a Meisenheimer-like intermediate, followed by the departure of the halide. nih.gov The presence of the nitrogen atoms in the quinoxaline ring activates the C2 position towards nucleophilic attack. While SNAr is a common strategy, concerted SNAr pathways, where the bond formation and bond breaking occur simultaneously, have also been investigated for similar heterocyclic systems. nih.gov

The efficiency of the SNAr reaction can be influenced by factors such as the nature of the solvent, the base used, and the reaction temperature. For instance, in the synthesis of 4-aminoquinazolines from 2,4-dichloroquinazolines, the regioselectivity of the SNAr reaction is a critical consideration. nih.gov

Transition metal-catalyzed cross-coupling reactions provide a versatile and efficient alternative for constructing the C-N bond between the azetidine and quinoxaline rings. Catalysts based on palladium, copper, iron, and other transition metals are instrumental in forming various carbon-heteroatom bonds. nih.gov

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are widely used for the synthesis of N-aryl heterocycles. This reaction would involve the coupling of 3-methoxyazetidine with a 2-haloquinoxaline in the presence of a palladium catalyst, a suitable ligand, and a base. The choice of ligand is crucial for the efficiency and scope of the reaction.

Copper-catalyzed coupling reactions also offer a valuable tool for the synthesis of N-substituted heterocycles. These reactions often proceed under milder conditions compared to palladium-catalyzed methods. sci-hub.se

The following table provides a comparison of different coupling strategies.

| Coupling Strategy | Catalyst/Reagent | Advantages | Considerations |

| SNAr | Base | Often metal-free, straightforward. | Requires an activated substrate (e.g., haloquinoxaline). |

| Buchwald-Hartwig Amination | Palladium catalyst, ligand, base | Broad substrate scope, high efficiency. | Catalyst cost and removal. |

| Copper-Catalyzed Coupling | Copper catalyst, ligand, base | Milder reaction conditions. | Can have limitations in substrate scope. |

Multicomponent reactions (MCRs) and one-pot syntheses have emerged as powerful strategies for the efficient construction of complex molecules from simple starting materials in a single operation. bohrium.comresearchgate.net These approaches offer significant advantages in terms of atom economy, reduced waste, and simplified purification procedures.

For the synthesis of quinoxaline-azetidine structures, a multicomponent approach could involve the reaction of a 1,2-diaminoarene, a 1,2-dicarbonyl compound, and 3-methoxyazetidine in a single pot. bohrium.com Isocyanide-based MCRs, such as the Ugi reaction, are particularly versatile for generating molecular diversity. bohrium.comresearchgate.net

One-pot methodologies can also be employed, where sequential reactions are carried out in the same reaction vessel without isolating the intermediates. For example, a one-pot synthesis could involve the initial formation of the quinoxaline core followed by the in-situ introduction of the azetidine moiety. Phosphorus radical-initiated cascade reactions and iodine-mediated processes are examples of unconventional one-pot approaches for quinoxaline synthesis. bohrium.com

Green Chemistry Principles and Sustainable Synthetic Routes for this compound.

The application of green chemistry principles is crucial for developing sustainable and environmentally friendly synthetic routes. ekb.eg This involves the use of safer solvents, energy-efficient methods, and renewable starting materials.

Solvent-free and microwave-assisted synthetic methods have gained significant attention as green alternatives to conventional heating methods. nih.govnih.govtandfonline.com Microwave irradiation can dramatically reduce reaction times and improve yields by providing rapid and uniform heating. tandfonline.comtandfonline.com

The synthesis of quinoxalines can be achieved under solvent-free conditions by reacting 1,2-diamines with 1,2-dicarbonyl compounds under microwave irradiation. nih.govnih.govtandfonline.com This approach eliminates the need for volatile and often hazardous organic solvents, making the process more environmentally benign. tandfonline.com

The combination of solvent-free conditions and microwave assistance offers a synergistic effect, leading to a highly efficient and green synthesis of quinoxaline derivatives. nih.govnih.govtandfonline.com The use of solid acids as catalysts in these reactions can further enhance their green credentials by minimizing waste and allowing for catalyst recycling. sphinxsai.com

The following table summarizes the benefits of green synthetic approaches.

| Green Approach | Key Features | Advantages |

| Solvent-Free Synthesis | Reactions are conducted without a solvent. | Reduces waste, avoids hazardous solvents. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation for heating. | Faster reaction times, higher yields, energy efficient. nih.govnih.govtandfonline.com |

Recyclable Catalysis and Reagent Efficiency

The development of sustainable synthetic routes is a cornerstone of modern medicinal and process chemistry. For the synthesis of this compound and its analogues, a key transformation is the nucleophilic aromatic substitution (SNAr) of a leaving group, typically a halogen, at the C2-position of the quinoxaline ring with 3-methoxyazetidine. While traditional methods may rely on stoichiometric reagents and homogeneous catalysts that are difficult to recover, recent advancements have focused on the principles of green chemistry, emphasizing recyclable catalytic systems and improved reagent efficiency to minimize environmental impact and reduce costs.

A significant stride in improving the environmental footprint of synthesizing 2-aminoquinoxaline derivatives involves the use of recyclable solvents that can also act as reaction promoters. Polyethylene glycol (PEG-400), a non-toxic, inexpensive, and biodegradable polymer, has been successfully employed as a green solvent for the synthesis of various 2-aminoquinoxaline derivatives from 2-chloroquinoxaline. This method proceeds at room temperature without the need for a catalyst, offering high yields and a simple, eco-friendly work-up procedure where the water-soluble PEG-400 can be readily separated from the product and potentially reused. This catalyst-free approach in a recyclable solvent represents a significant improvement in reagent efficiency and sustainability.

Although specific examples of recyclable heterogeneous catalysts for the synthesis of this compound are not extensively documented in the literature, the broader field of C-N cross-coupling reactions provides valuable insights into potential catalytic systems. Various supported metal nanoparticles and metal-organic frameworks (MOFs) have demonstrated high efficacy and reusability in analogous transformations. For instance, nanocatalysts, due to their high surface-area-to-volume ratio, often exhibit superior catalytic activity under milder conditions.

The following table summarizes different approaches and catalytic systems that align with the principles of recyclable catalysis and reagent efficiency, which could be adapted for the synthesis of this compound and its analogues.

| Reactant 1 | Reactant 2 | Catalyst/Solvent System | Key Advantages | Reusability |

| 2-Chloroquinoxaline | Various amines | PEG-400 (solvent) | Catalyst-free, green solvent, mild conditions, high yields | Potentially recyclable |

| Aryl Halides | Various heterocycles | Fe/C(g) | Ligand-free, recyclable catalyst | Reported |

| Phenylboronic acid | Various amines | γ-Fe2O3@PEG@THMAM-Co | Water-dispersible, magnetically recyclable | At least 5 cycles |

The quest for enhanced reagent efficiency extends beyond the catalyst and solvent. Atom economy is a critical metric, and synthetic strategies that maximize the incorporation of atoms from the reactants into the final product are preferred. The direct C-H amination of the quinoxaline core represents an ideal, atom-economical alternative to the use of pre-halogenated quinoxalines, as it avoids the generation of halide waste streams. While still a developing field, heterogeneous catalysts, such as copper-based metal-organic frameworks (MOFs), have shown promise in facilitating C-H amination reactions on related heterocyclic systems. nih.gov

Computational and Theoretical Investigations of 2 3 Methoxyazetidin 1 Yl Quinoxaline

Quantum Chemical Analyses (DFT) of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. researchgate.net By solving the Schrödinger equation in an approximate manner, DFT provides valuable insights into molecular structure, stability, and reactivity. scirp.org For quinoxaline (B1680401) derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), have proven effective in predicting a range of molecular parameters. irjweb.comresearchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The HOMO energy level is associated with the molecule's ability to donate electrons, while the LUMO energy level relates to its ability to accept electrons. researchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule that is more reactive and can be easily polarized. researchgate.net For quinoxaline derivatives, DFT calculations are routinely used to determine these values, which are essential for predicting their behavior in chemical reactions and their potential as materials for electronic applications. researchgate.netresearchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies for a Quinoxaline Derivative This table presents typical data obtained from DFT calculations for quinoxaline-based compounds. The values are for illustrative purposes.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.52 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.78 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.74 | Indicator of Chemical Reactivity and Stability |

Molecular Electrostatic Potential (MEP) maps are valuable visual tools for understanding the charge distribution within a molecule and identifying its reactive sites. researchgate.net An MEP map illustrates the electrostatic potential on the electron density surface, using a color spectrum to denote different potential regions.

Red Regions: Indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. In quinoxaline derivatives, these regions are typically located around the nitrogen atoms of the quinoxaline ring due to their high electronegativity. researchgate.net

Blue Regions: Represent areas of low electron density and positive electrostatic potential, indicating sites prone to nucleophilic attack. These are often found around hydrogen atoms attached to the aromatic ring.

Green Regions: Denote areas of neutral or near-zero potential.

For 2-(3-methoxyazetidin-1-yl)quinoxaline, an MEP map would reveal the nucleophilic character of the quinoxaline nitrogen atoms and the potential for electrophilic interactions at various points on the carbon skeleton, guiding the prediction of intermolecular interactions. researchgate.net

DFT calculations can accurately predict vibrational frequencies (IR and Raman spectra) and Nuclear Magnetic Resonance (NMR) chemical shifts. ias.ac.inasianpubs.org Theoretical vibrational analysis helps in the assignment of complex experimental spectra by identifying the specific vibrational modes (stretching, bending, etc.) associated with each functional group. scispace.commdpi.com For quinoxaline structures, characteristic frequencies for C-H, C=C, and C=N stretching and bending vibrations can be calculated and compared with experimental data to confirm the molecular structure. scispace.com

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method within DFT is widely used to predict ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov These theoretical predictions are highly valuable for interpreting experimental NMR spectra, especially for complex molecules where signal overlap and complex splitting patterns can make assignments challenging. The calculated shifts for the quinoxaline, azetidine (B1206935), and methoxy (B1213986) protons and carbons of this compound would provide a theoretical benchmark for experimental characterization.

Table 2: Typical Predicted Vibrational Frequencies for Quinoxaline Derivatives This table shows representative vibrational modes and their typical calculated frequency ranges based on studies of related compounds.

| Vibrational Mode | Typical Frequency Range (cm-1) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Quinoxaline Ring |

| Aliphatic C-H Stretch | 3000 - 2850 | Azetidine & Methoxy Groups |

| C=N Stretch | 1620 - 1550 | Quinoxaline Ring |

| Aromatic C=C Stretch | 1600 - 1450 | Quinoxaline Ring |

| C-O Stretch | 1260 - 1000 | Methoxy Group |

Exploration of Molecular Interactions and Biological Targets in Vitro and in Silico

General Principles of Molecular Recognition by Quinoxaline (B1680401) and Azetidine (B1206935) Derivatives

The biological activity of quinoxaline derivatives is fundamentally rooted in their molecular structure. The quinoxaline core, a fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, is a planar, aromatic system. This planarity is a key feature that allows these molecules to engage in π-π stacking interactions with aromatic residues in protein active sites or to intercalate between the base pairs of nucleic acids. nih.govrsc.org The nitrogen atoms within the pyrazine ring act as hydrogen bond acceptors, enabling specific interactions with hydrogen bond donors in biological macromolecules. nih.gov

Furthermore, the quinoxaline scaffold serves as a versatile backbone for chemical modification. ontosight.ai Substituents at various positions on the ring system can modulate the molecule's electronic properties, solubility, and steric profile, thereby fine-tuning its binding affinity and selectivity for specific targets. The introduction of an azetidine ring, a four-membered saturated heterocycle containing one nitrogen atom, adds a three-dimensional character to the otherwise planar quinoxaline structure. The methoxy (B1213986) group on the azetidine ring of 2-(3-Methoxyazetidin-1-yl)quinoxaline can also participate in hydrogen bonding and other polar interactions, further influencing its target recognition profile.

Investigation of Interactions with Specific Enzyme Classes

The quinoxaline scaffold has been identified as a "privileged structure" in medicinal chemistry, capable of binding to a wide array of enzymes with high affinity. nih.gov

Quinoxaline derivatives are well-documented as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. ontosight.aiekb.eg Their mechanism often involves competing with adenosine (B11128) triphosphate (ATP) for binding to the kinase's active site.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Several studies have highlighted quinoxaline-based compounds as effective VEGFR-2 inhibitors. rsc.orgnih.govnih.gov The quinoxaline nucleus can occupy the adenine-binding pocket of the enzyme, forming hydrogen bonds with key amino acid residues in the hinge region. For instance, molecular docking studies have shown that the nitrogen atoms of the quinoxaline ring can interact with residues like Cys919, a common interaction for ATP-competitive inhibitors. ekb.eg The substituents on the quinoxaline core then extend into adjacent hydrophobic pockets, enhancing binding affinity and selectivity. rsc.org

I-kappa B Kinase β (IKKβ): IKKβ is a key kinase in the NF-κB signaling pathway, which is implicated in inflammation and cancer. nih.gov Quinoxaline derivatives have been developed as IKKβ inhibitors. nih.gov Docking studies of imidazoquinoxalines, for example, suggest that these compounds fit into the IKKβ binding site, where they can interact with crucial residues and modulate the enzyme's activity. nih.gov A quinoxaline urea (B33335) analog was found to inhibit the kinase activity of IKKβ, leading to reduced tumor growth in xenograft models. nih.gov

| Compound Class | Target Kinase | IC₅₀ | Reference |

| 3-methylquinoxaline derivative (17b) | VEGFR-2 | 2.7 nM | rsc.org |

| nih.govnih.govmdpi.comtriazolo[4,3-a]quinoxaline (25d) | VEGFR-2 | 3.4 ± 0.3 nM | nih.gov |

| bis( nih.govnih.govmdpi.comtriazolo)quinoxaline (23j) | VEGFR-2 | 3.7 nM | tandfonline.com |

| Quinoxaline-2(1H)-one (11g) | VEGFR-2 | 0.75 µM | rsc.org |

| Imidazoquinoxaline (6a) | IKK2 (IKKβ) | Potent Inhibition | nih.gov |

Cholinesterases, such as Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), are critical enzymes in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine. nih.govnih.gov Inhibition of these enzymes is a primary strategy for managing Alzheimer's disease. mdpi.com Quinoxaline derivatives have been investigated as inhibitors of both AChE and BChE. nih.govmdpi.comnih.gov

Some quinoxaline compounds have shown potent and selective inhibition of BChE, with little to no activity against AChE. nih.govresearchgate.net The structure-activity relationship suggests that the substitution pattern on the quinoxaline ring significantly influences inhibitory activity and selectivity. nih.gov In silico and kinetic studies have revealed that some lawsone-quinoxaline hybrids can act as dual-binding site inhibitors, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.gov

| Compound Class/Number | Target Enzyme | IC₅₀ | Reference |

| 2,3-Dimethylquinoxalin-6-amine (6c) | Acetylcholinesterase (AChE) | 0.077 µM | mdpi.com |

| Lawsone–quinoxaline hybrid (6d) | Acetylcholinesterase (AChE) | 20 nM | nih.gov |

| Quinoxaline derivative (6) | Butyrylcholinesterase (BChE) | 7.7 ± 1.0 µM | nih.gov |

| Quinoxaline derivative (7) | Butyrylcholinesterase (BChE) | 9.7 ± 0.9 µM | nih.gov |

| Lawsone–quinoxaline hybrid (6d) | Butyrylcholinesterase (BChE) | 220 nM | nih.gov |

Poly (ADP-ribose) polymerase-1 (PARP-1) is an enzyme crucial for DNA damage repair. nih.gov Inhibiting PARP-1 has become a successful strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways like BRCA mutations. nih.govresearchgate.net The quinoxaline scaffold has been effectively used as a bioisostere for the phthalazinone motif found in established PARP-1 inhibitors like Olaparib. nih.govnih.gov

Derivatives of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline have been synthesized and shown to be potent PARP-1 inhibitors, with IC₅₀ values in the low nanomolar range, even surpassing the potency of Olaparib in some cases. nih.govresearchgate.net Molecular docking studies confirm that the quinoxaline core can fit into the nicotinamide-binding pocket of PARP-1, with attached side chains forming additional hydrogen bonds and electrostatic interactions with key residues such as Gly863 and Ser904, anchoring the inhibitor in the active site. nih.govresearchgate.net

| Compound Class/Number | Target Enzyme | IC₅₀ | Reference |

| Quinoxaline derivative (8a) | PARP-1 | 2.31 nM | nih.govnih.gov |

| Quinoxaline derivative (5) | PARP-1 | 3.05 nM | nih.govnih.gov |

| Olaparib (Reference) | PARP-1 | 4.40 nM | nih.govnih.gov |

| Quinazolinone derivative (12c) | PARP-1 | 30.38 nM | rsc.org |

The structural versatility of quinoxaline derivatives has made them attractive candidates for antiviral drug development. researchgate.netnih.govnih.gov

HIV Reverse Transcriptase (RT): Quinoxaline-based compounds are a known class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). asm.orgconicet.gov.ar They bind to an allosteric pocket on the HIV-1 RT enzyme, distinct from the active site where nucleoside analogs bind. This binding induces a conformational change that inhibits the enzyme's function. asm.org The development of new quinoxaline derivatives continues to be an active area of research to combat the emergence of drug-resistant HIV strains. researchgate.netnih.govnih.gov

SARS-CoV-2 Main Protease (Mpro or 3CLpro): The main protease of SARS-CoV-2 is essential for viral replication, making it a prime target for antiviral therapies. nih.govrsc.org In silico studies have shown that quinoxaline derivatives can effectively bind to the active site of Mpro. nih.gov Molecular docking simulations of quinoxalino[2,1-b]quinazolin-12-one derivatives demonstrated stable binding through multiple hydrogen bonds and hydrophobic interactions within the enzyme's active site, suggesting their potential as inhibitors. nih.govrsc.org Other studies have explored quinoxaline-triazole hybrids as dual inhibitors of the viral spike protein and its papain-like protease (PLpro). researchgate.net

Interactions with Nucleic Acids and DNA/RNA Binding Modes

The planar aromatic nature of the quinoxaline ring system makes it an ideal candidate for interacting with nucleic acids. nih.govnih.gov

DNA Binding: Quinoxaline derivatives can bind to DNA primarily through intercalation, where the planar ring system inserts itself between the stacked base pairs of the DNA double helix. nih.govacs.org This mode of binding can disrupt DNA replication and transcription, leading to cytotoxic effects in cancer cells. The efficiency of intercalation and the binding affinity can be influenced by side chains attached to the quinoxaline core, which may fit into the minor or major grooves of the DNA helix. nih.gov For example, the addition of a nitro group to certain 2,3-bifunctionalized quinoxalines was found to significantly improve DNA binding. nih.gov

RNA Binding: Quinoxaline derivatives have also been shown to interact with RNA. Certain compounds can disrupt the interaction between viral proteins and RNA by binding to specific RNA structures or protein domains. rsc.orgnih.gov For instance, some quinoxaline derivatives were found to inhibit influenza A virus by disrupting the binding of the viral NS1A protein to double-stranded RNA (dsRNA). nih.gov Fluorescence polarization assays confirmed that these compounds could displace dsRNA from the NS1A protein, thereby inhibiting viral function. nih.gov Other research has shown that quinoxaline derivatives can bind to the Internal Ribosome Entry Site (IRES) RNA of the Hepatitis C virus, disrupting its structure and reducing viral translation and replication. researchgate.net

Modulation of Cellular Pathways and Receptor Binding (in vitro studies)nih.gov

Beyond direct interaction with nucleic acids, the quinoxaline scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of binding to a diverse range of protein targets, including enzymes and receptors. creative-biolabs.com In silico tools can predict potential protein targets for a novel compound by comparing its structure to libraries of known active molecules. nih.govresearchgate.net

Quinoxaline derivatives have been identified as inhibitors of numerous enzymes critical to cellular signaling and survival. A primary mechanism of action for many of these inhibitors is competitive binding within the ATP-binding pocket of kinases or the active site of other enzymes like topoisomerase II. benthamdirect.com The inhibition of these pathways can disrupt cell proliferation, induce apoptosis (programmed cell death), and block angiogenesis, making them key targets in oncology. nih.gov Molecular docking studies on various quinoxaline derivatives have elucidated the specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to their inhibitory activity against enzymes like VEGFR-2, EGFR, and Pim-1 kinase. rsc.orgmdpi.comresearchgate.net

Table 2: Examples of Cellular Pathway Inhibition by Quinoxaline Derivatives

This table presents experimental data for structurally related quinoxaline compounds to illustrate potential biological targets and is not data for this compound.

| Compound Class | Target Enzyme/Pathway | Effect |

| Quinoxaline-based hybrids | VEGFR-2 | Inhibition |

| Oxiranyl-Quinoxalines | Topoisomerase IIβ | Inhibition |

| Quinoxaline-2-carboxylic acids | Pim-1/2 Kinase | Inhibition |

| Pyrazole-Quinoxalines | EGFR, COX-2 | Dual Inhibition |

Data sourced from various studies on quinoxaline derivatives. rsc.orgmdpi.comresearchgate.netscispace.com

The versatility of the quinoxaline scaffold extends to its ability to act as a ligand for various cell surface and intracellular receptors. The specific substitutions on the quinoxaline ring are critical in determining the binding affinity and selectivity for a particular receptor subtype. For instance, different quinoxaline derivatives have been developed as selective ligands for metabotropic glutamate (B1630785) receptors (mGlu1) and serotonin (B10506) receptors (5-HT3A/3AB). mdpi.com In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can further refine the potential of a compound as a drug candidate by estimating its pharmacokinetic properties. researchgate.netnih.govtandfonline.com Molecular docking is a powerful computational tool used to predict the binding mode and affinity of a ligand to its receptor, providing insights that can guide the synthesis and evaluation of new derivatives. rsc.org

Table 3: Representative Receptor Binding Affinities of Quinoxaline Derivatives

This table presents experimental data for structurally related quinoxaline compounds to illustrate a potential range of activities and is not data for this compound.

| Compound Class | Receptor Target | Binding Affinity (IC₅₀ / Kᵢ) |

| 3-Methylquinoxaline derivatives | VEGFR-2 | 2.7 nM (IC₅₀) |

| Quinoxaline-pyrazole hybrids | EGFR | 0.6 µM (IC₅₀) |

| Quinoxaline-carboxamides | mGlu1 Receptor | ~1 nM (KD) |

| Piperazinyl-quinoxalines | 5-HT3A Receptor | 8.3-fold selectivity for 5-HT3AB |

Data sourced from various studies on quinoxaline derivatives. rsc.orgmdpi.com

Future Directions and Emerging Research Avenues for 2 3 Methoxyazetidin 1 Yl Quinoxaline Chemistry

Development of Novel Synthetic Methodologies for Enhanced Structural Complexity

Future synthetic efforts will likely focus on creating more complex analogues of 2-(3-methoxyazetidin-1-yl)quinoxaline to explore a wider range of chemical space. Traditional quinoxaline (B1680401) synthesis often involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. nih.gov However, to introduce greater structural diversity, researchers are expected to explore novel, more efficient synthetic routes. nih.gov This includes the development of one-pot syntheses and the use of green chemistry principles to create derivatives with varied substitution patterns on both the quinoxaline and azetidine (B1206935) rings. nih.gov

Key areas for methodological development include:

Catalyst Innovation: The use of novel catalysts, such as bioinspired ortho-quinone catalysts or inexpensive metal catalysts like copper and nickel, could lead to milder reaction conditions and higher yields. organic-chemistry.org

C-H Functionalization: Direct C-H functionalization of the quinoxaline core would provide a powerful tool for late-stage modification, allowing for the introduction of a wide array of functional groups without the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow synthesis can offer improved control over reaction parameters, leading to higher purity products and easier scalability.

These advancements will be crucial for generating libraries of analogues with enhanced structural complexity, which are essential for structure-activity relationship (SAR) studies and the development of new functional molecules.

Integration of Advanced Automation and High-Throughput Synthesis Techniques

To accelerate the discovery and optimization of this compound derivatives, the integration of automation and high-throughput synthesis (HTS) techniques will be indispensable. Microdroplet-based reaction screening, for example, allows for the rapid optimization of reaction conditions, such as solvent, temperature, and catalyst loading, using minimal amounts of reagents. nih.govresearchgate.net This technology can significantly shorten the time required to identify optimal synthetic pathways. doaj.org

The implementation of automated synthesis platforms will enable the parallel synthesis of large libraries of analogues. nih.gov When combined with high-throughput screening for biological activity or material properties, this approach can rapidly identify lead compounds for further development. researchgate.net This synergy between automated synthesis and screening is a powerful paradigm in modern chemical research.

Expansion of Computational Studies for Deeper Mechanistic Understanding and Predictive Modeling

Computational chemistry offers powerful tools for understanding the properties of this compound and for designing new analogues with desired characteristics. Density Functional Theory (DFT) can be employed to investigate the structural, electronic, and optoelectronic properties of the molecule. aip.orgaip.org These theoretical calculations provide insights into the molecule's ground-state properties and can help to predict its behavior in various applications. aip.orgaip.org

Future computational work is expected to focus on:

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) and other predictive models can be developed to correlate the structural features of this compound analogues with their biological activity or material properties. researchgate.net

Mechanistic Studies: Computational methods can be used to elucidate the mechanisms of reactions involving the quinoxaline scaffold, aiding in the design of more efficient synthetic routes.

Molecular Docking: For biological applications, molecular docking studies can predict the binding modes of this compound derivatives with their protein targets, guiding the design of more potent and selective inhibitors. ekb.egsemanticscholar.org

These computational approaches, when used in conjunction with experimental work, can significantly accelerate the research and development process.

Exploration of this compound as a Scaffold for Chemical Biology Probes

The quinoxaline scaffold is known to be a part of various fluorescent molecules, making this compound an attractive candidate for the development of chemical biology probes. ingentaconnect.com The photophysical properties of quinoxaline derivatives can often be tuned by modifying their substituents, allowing for the design of probes with specific absorption and emission wavelengths.

Future research in this area could involve:

Fluorescent Labeling: Developing derivatives that can be conjugated to biomolecules, such as proteins or nucleic acids, to enable their visualization and tracking within living cells.

Biosensors: Designing analogues that exhibit a change in their fluorescence properties upon binding to a specific analyte, such as a metal ion or a small molecule, allowing for its detection and quantification. ingentaconnect.com

Melanoma-Targeting Probes: Building on existing research into quinoxaline derivatives for melanoma targeting, new probes could be developed for both diagnostic imaging and targeted therapy. acs.org

The versatility of the quinoxaline scaffold provides a rich platform for the creation of novel tools for chemical biology research.

Opportunities in Materials Science and Optoelectronic Applications (non-biological)

Quinoxaline derivatives have shown significant promise in the field of materials science, particularly in organic electronics. beilstein-journals.orgnih.gov Their electron-transporting properties make them suitable for use in a variety of devices, including organic solar cells (OSCs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). beilstein-journals.orgd-nb.info The structural diversity of quinoxalines allows for the fine-tuning of their electronic and optical properties to optimize device performance. beilstein-journals.org

Future research into the materials science applications of this compound could include:

Organic Semiconductors: Investigating the charge transport properties of thin films of the compound and its derivatives to assess their potential as n-type semiconductors. beilstein-journals.org

Emitters for OLEDs: Exploring the electroluminescent properties of new analogues to develop efficient and stable emitters for OLED displays.

Non-Fullerene Acceptors: Designing derivatives to act as non-fullerene acceptors in organic solar cells, which have the potential to offer higher efficiencies and better stability than traditional fullerene-based acceptors. beilstein-journals.org

The unique combination of the quinoxaline core and the methoxyazetidine substituent may lead to novel materials with enhanced performance in these applications.

Rational Design of Next-Generation Analogues Based on Cumulative SAR and Computational Insights

The development of next-generation analogues of this compound will be driven by a rational design approach that integrates experimental structure-activity relationship (SAR) data with computational modeling. mdpi.com By systematically modifying the structure of the lead compound and evaluating the effects of these changes on its properties, researchers can build a comprehensive understanding of the key structural features required for optimal activity. researchgate.net

This iterative process of design, synthesis, and testing, informed by computational predictions, will enable the development of analogues with improved potency, selectivity, and pharmacokinetic properties for biological applications, or enhanced performance for materials science applications. nih.gov For instance, SAR studies have shown that the introduction of specific substituents on the quinoxaline ring can significantly impact the biological activity of these compounds. nih.gov

Interdisciplinary Research with Structural Biology and Biophysical Techniques

To fully understand the mechanism of action of this compound in biological systems, interdisciplinary collaborations with structural biologists and biophysicists will be crucial. Techniques such as X-ray crystallography and cryo-electron microscopy can provide detailed atomic-level information about how these compounds interact with their biological targets. tandfonline.com

Biophysical techniques, such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), can be used to quantify the binding affinity and thermodynamics of these interactions. This information is invaluable for understanding the molecular basis of activity and for guiding the rational design of more effective compounds. The study of quinoxaline derivatives as potential inhibitors of various protein kinases, for example, has been greatly aided by such interdisciplinary approaches. nih.gov

Q & A

Basic: What are common synthetic routes for 2-substituted quinoxaline derivatives, and how are they optimized for yield?

The synthesis of 2-substituted quinoxalines typically involves condensation reactions between aryl bromomethyl ketones and o-phenylenediamine derivatives. For example, bromination of precursors like 5-bromo-2-hydroxyacetophenone in glacial acetic acid generates intermediates (e.g., compounds 2a and 2b ), which are then condensed with o-phenylenediamine in ethanol under reflux to yield dihydroquinoxalines (3a , 3b ) with moderate yields (56–61%) . Optimization includes adjusting reaction temperatures (e.g., 60°C for bromination) and purification via column chromatography or recrystallization. Post-synthetic modifications, such as acetylation or halogenation, further diversify the scaffold .

Advanced: What challenges arise in achieving regioselective substitution at the 2-position of quinoxaline, and how are they addressed?

Regioselective substitution is complicated by the potential for isomer formation due to the symmetry of the quinoxaline core. For instance, NMR analysis of 3a and 3b revealed distinct isomeric structures, resolved through X-ray crystallography and selective acetylation . Strategies to enhance regioselectivity include using sterically hindered reagents, templating agents, or directing groups (e.g., methoxy or bromo substituents) that influence reaction pathways . Computational modeling (e.g., DFT) can predict favorable substitution sites, guiding experimental design .

Basic: What biological activities are associated with quinoxaline derivatives, and what assays validate these effects?

Quinoxaline derivatives exhibit anticancer, antimicrobial, and enzyme-inhibitory activities. For example, 2-substituted analogs with coumarin moieties showed antiproliferative effects against MCF-7 breast cancer cells (IC₅₀ values <10 µM) via cell cycle arrest and topoisomerase II inhibition . Antitubercular activity is linked to structural features like electron-withdrawing groups (e.g., nitro or trifluoromethyl) . Assays include MTT for cytotoxicity, enzyme inhibition kinetics (e.g., acetylcholinesterase IC₅₀ = 0.077–50.08 µM ), and microbial growth inhibition studies .

Advanced: How can structure-activity relationship (SAR) studies guide the design of quinoxaline-based anticancer agents?

SAR analysis reveals that substituents at the 2-position significantly impact bioactivity. For instance:

- Phenyl/coumarin hybrids enhance DNA intercalation and topoisomerase inhibition .

- Bromo substituents improve lung cancer cell line inhibition compared to nitro groups, likely due to increased lipophilicity and target binding .

- Hydrazinyl derivatives (e.g., (E)-2-(2-arylhydrazinyl)quinoxalines) exhibit dual mechanisms, inducing apoptosis and modulating kinase pathways . Computational docking (e.g., AutoDock Vina) validates binding modes to receptors like EGFR or COX-2 .

Basic: What analytical techniques are critical for characterizing quinoxaline derivatives?

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent patterns and confirm regiochemistry (e.g., distinguishing isomers in 3a /3b ) .

- X-ray crystallography : Resolves absolute configurations, as seen in trifluoromethylaryl-substituted quinoxalines (space group P1̄, R₁ = 0.043) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weights (e.g., [M+H]⁺ for 19j at m/z 314.1) .

Advanced: How are structural isomers resolved in quinoxaline derivatives, and what role does crystallography play?

Isomers arising from ambiguous substitution sites (e.g., 3a vs. 3b ) are resolved via X-ray crystallography, which provides unambiguous bond connectivity . For example, the dihedral angle between quinoxaline and phenylene rings in 3e (2.52°) confirmed planarity, critical for π-π stacking in target binding . Polarized light microscopy and differential scanning calorimetry (DSC) further distinguish polymorphic forms .

Basic: How are computational methods applied to predict the bioactivity of quinoxaline derivatives?

In silico tools like molecular docking (e.g., AutoDock, MOE) predict binding affinities to targets such as acetylcholinesterase or EGFR. For example, docking of 6c into AChE’s peripheral anionic site (PAS) revealed hydrogen bonding with Tyr337 and π-stacking with Trp286, correlating with IC₅₀ = 0.077 µM . ADMET predictions (e.g., SwissADME) assess drug-likeness and BBB permeability .

Advanced: What molecular dynamics (MD) approaches validate the stability of quinoxaline-receptor complexes?

MD simulations (e.g., GROMACS, AMBER) track ligand-receptor interactions over time. For 3e , a 100-ns simulation showed stable binding to A₃ adenosine receptors, with RMSD <2.0 Å and key interactions (e.g., hydrogen bonds with Thr94) retained >80% of the simulation . Free energy calculations (MM-PBSA) quantify binding energies, guiding lead optimization .

How do researchers address discrepancies in reported biological activities of quinoxaline derivatives?

Contradictions (e.g., varying IC₅₀ values for similar compounds) are resolved by standardizing assays (e.g., consistent cell lines, incubation times) and controlling substituent effects. For example, bromo-substituted derivatives (10 ) outperformed nitro analogs in lung cancer models due to enhanced electrophilicity, validated via comparative dose-response curves . Meta-analyses of SAR datasets identify outliers and refine activity trends .

Advanced: What strategies optimize quinoxaline derivatives for dual targeting (e.g., anticancer and antitubercular activity)?

Dual-targeting requires balancing physicochemical properties (e.g., logP, PSA) and pharmacophore overlap. Hybrid molecules like XK469 (quinoxaline-phenoxypropanoic acid) inhibit both topoisomerase II and mycobacterial enoyl-ACP reductase . Fragment-based design merges active motifs (e.g., coumarin for anticancer activity + nitro groups for antitubercular effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.